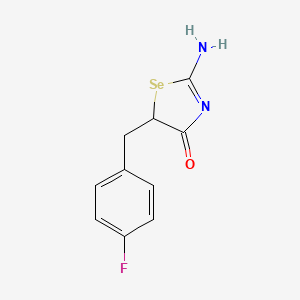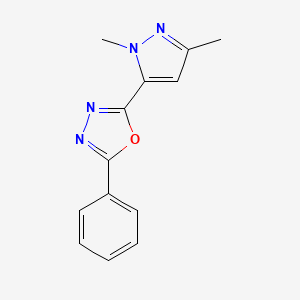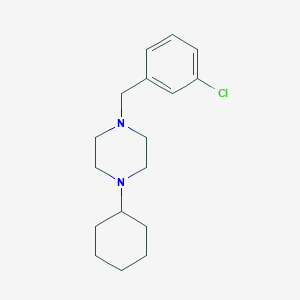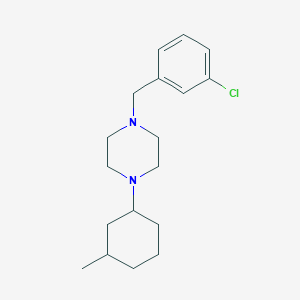![molecular formula C24H21N3O4S2 B10887407 Ethyl 5-carbamoyl-4-methyl-2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B10887407.png)
Ethyl 5-carbamoyl-4-methyl-2-({[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene structure, followed by the introduction of the quinoline and thienyl groups through a series of coupling reactions. The final steps involve the addition of the ethyl ester and aminocarbonyl groups under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions using automated reactors to control temperature, pressure, and reaction times precisely. The use of catalysts and solvents optimized for each reaction step would be crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of its structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Wissenschaftliche Forschungsanwendungen
ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ETHYL 5-AMINO-4-(AMINOCARBONYL)-2-METHYL-3-FUROATE: A structurally similar compound with different functional groups.
PHENYLBORONIC PINACOL ESTERS: Compounds with similar applications in drug delivery and materials science.
Uniqueness
ETHYL 5-(AMINOCARBONYL)-4-METHYL-2-({[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is unique due to its combination of quinoline, thienyl, and thiophene groups, which confer specific electronic and steric properties. This uniqueness makes it particularly valuable for applications requiring precise molecular interactions and stability under various conditions.
Eigenschaften
Molekularformel |
C24H21N3O4S2 |
|---|---|
Molekulargewicht |
479.6 g/mol |
IUPAC-Name |
ethyl 5-carbamoyl-4-methyl-2-[[2-(5-methylthiophen-2-yl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C24H21N3O4S2/c1-4-31-24(30)19-13(3)20(21(25)28)33-23(19)27-22(29)15-11-17(18-10-9-12(2)32-18)26-16-8-6-5-7-14(15)16/h5-11H,4H2,1-3H3,(H2,25,28)(H,27,29) |
InChI-Schlüssel |
KVCBKCBRUGSZTA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3-Acetylphenyl)carbamoyl]methyl 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B10887328.png)

![Dipropan-2-yl 5-[(cyclopropylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10887348.png)




![2-(4-Nitrophenyl)-2-oxoethyl 2-[(4-nitrophenyl)sulfanyl]benzoate](/img/structure/B10887373.png)

![2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10887384.png)
![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]benzamide](/img/structure/B10887389.png)
![(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B10887396.png)
![6-cyclopropyl-N-(2,5-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10887399.png)
![Ethyl 2-(3-chloro-6-methylbenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B10887405.png)
